4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide
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Description
4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide is a useful research compound. Its molecular formula is C7H12N4O2 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis
The chemistry of pyrazoline derivatives, including compounds like 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide, is a rich field of study due to their potential as building blocks in the synthesis of various heterocyclic compounds. For example, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives has been highlighted for the synthesis of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, and spiropyrans, showcasing the versatility of pyrazoline scaffolds in chemical synthesis (Gomaa & Ali, 2020).
Heterocyclic Compound Development
The development of heterocyclic compounds using pyrazoline cores has been extensively studied due to their applicability in medicinal and pharmaceutical industries. Pyranopyrimidine scaffolds, for instance, have been the focus of intensive investigation, highlighting the synthetic challenges and the wide range of applications of these compounds in drug development (Parmar, Vala, & Patel, 2023).
Antioxidant Activity Analysis
The study of antioxidants is crucial in various scientific fields, and pyrazoline derivatives can play a significant role in this area. Analytical methods used in determining antioxidant activity have been reviewed, presenting critical insights into tests based on hydrogen atom transfer and electron transfer, which are relevant in assessing the antioxidant capacity of compounds, including potentially those similar to this compound (Munteanu & Apetrei, 2021).
Radical Scavenging and Cellular Protection
Chromones and their derivatives, akin to pyrazoline structures, have been studied for their radical scavenging abilities and their potential to protect cells from impairment. These compounds' antioxidant properties contribute to their biological activities, including anti-inflammatory and anticancer effects, which can be correlated with pyrazoline derivatives' potential applications (Yadav, Parshad, Manchanda, & Sharma, 2014).
Synthetic Routes and Medicinal Chemistry
The synthesis and chemistry of pyrazoline derivatives, including structurally unique hexasubstituted pyrazolines, have been explored, providing insights into the synthetic routes and the potential of these compounds in medicinal chemistry. These studies underscore the diversity of pyrazoline derivatives and their applicability in developing novel therapeutic agents (Baumstark, Vásquez, & Mctush-Camp, 2013).
Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazole-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)11(10-4)7(8)9/h10,12H,2-3H2,1H3,(H3,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUBDDAVRQDZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=N)N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327558 |
Source
|
Record name | 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210417-12-2 |
Source
|
Record name | 4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.